3-Bromo-4-chloro-6-fluoro-1H-indazole
Overview
Description
3-Bromo-4-chloro-6-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of bromine, chlorine, and fluorine atoms in the indazole ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-6-fluoro-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce the desired indazole compound . Another approach involves the use of transition metal-catalyzed reactions, such as copper(II) acetate-catalyzed N–N bond formation in the presence of oxygen .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-6-fluoro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) in the indazole ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound.
Scientific Research Applications
3-Bromo-4-chloro-6-fluoro-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antiviral, and anti-inflammatory drugs.
Biological Studies: The compound is employed in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of indazole-based compounds in biological systems.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for the production of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-6-fluoro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase, which plays a role in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloro-4-fluoro-1H-indazole: A closely related compound with similar halogen substitutions.
1H-Indazole: The parent compound without halogen substitutions.
2H-Indazole: An isomer with a different arrangement of nitrogen atoms in the ring.
Uniqueness
3-Bromo-4-chloro-6-fluoro-1H-indazole is unique due to the presence of three different halogen atoms in the indazole ring. This unique substitution pattern enhances its chemical reactivity and potential biological activity compared to other indazole derivatives. The combination of bromine, chlorine, and fluorine atoms also provides opportunities for further functionalization and derivatization, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
3-bromo-4-chloro-6-fluoro-2H-indazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-7-6-4(9)1-3(10)2-5(6)11-12-7/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIHWTWRRMJGHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.